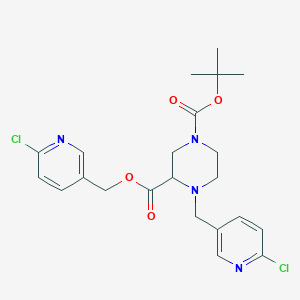

1-tert-Butyl 3-((6-chloropyridin-3-yl)methyl) 4-((6-chloropyridin-3-yl)methyl)piperazine-1,3-dicarboxylate

Description

This compound is a piperazine derivative featuring dual (6-chloropyridin-3-yl)methyl substituents at positions 3 and 4 of the piperazine ring. The carboxylate groups at positions 1 and 3 are protected as a tert-butyl ester and a methyl ester, respectively. The presence of two chloropyridinyl moieties introduces steric bulk and electronic effects, which may influence solubility, reactivity, and biological interactions. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for targeting enzyme active sites or modulating pharmacokinetic properties .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-[(6-chloropyridin-3-yl)methyl] 4-[(6-chloropyridin-3-yl)methyl]piperazine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2N4O4/c1-22(2,3)32-21(30)28-9-8-27(12-15-4-6-18(23)25-10-15)17(13-28)20(29)31-14-16-5-7-19(24)26-11-16/h4-7,10-11,17H,8-9,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKILICFFHHMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-Butyl 3-((6-chloropyridin-3-yl)methyl) 4-((6-chloropyridin-3-yl)methyl)piperazine-1,3-dicarboxylate (CAS Number: 1420854-04-1) is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a piperazine ring and chloropyridine moieties, which are known to enhance pharmacological properties. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.8 g/mol. The presence of the tert-butyl group contributes to steric hindrance, influencing reactivity and biological interactions. The chloropyridine component is critical for its pharmacological properties, enabling interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of 1-tert-butyl 3-((6-chloropyridin-3-yl)methyl) 4-((6-chloropyridin-3-yl)methyl)piperazine-1,3-dicarboxylate can be attributed to several mechanisms:

- Receptor Interaction : Compounds containing piperazine rings often exhibit significant affinity for neurotransmitter receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects.

- Enzyme Inhibition : The chloropyridine moiety may enhance the compound's ability to inhibit specific enzymes associated with disease pathways, such as those involved in inflammation or cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds possess antimicrobial properties, potentially making this compound useful in treating infections.

Pharmacological Studies

Research indicates that this compound may have applications in treating neurological disorders and other conditions due to its structural characteristics.

Table 1: Summary of Pharmacological Studies

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to 1-tert-butyl 3-((6-chloropyridin-3-yl)methyl) 4-((6-chloropyridin-3-yl)methyl)piperazine-1,3-dicarboxylate:

- Neuroprotective Effects : A study investigated a related piperazine derivative that showed reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in Alzheimer's disease treatment.

- Anti-inflammatory Properties : Another study focused on a structurally similar compound that effectively reduced inflammation markers in animal models of arthritis.

- Antimicrobial Activity : Research demonstrated that compounds with similar structures exhibited significant antibacterial effects against resistant strains of bacteria.

Comparison with Similar Compounds

Piperazine dicarboxylates are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Structural and Substituent Analysis

Key Observations :

- Electronic Effects : The target compound’s chloropyridinyl groups are less electron-withdrawing than the nitro group in ’s compound but more polarizable than the dichlorophenyl group in ’s derivative.

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be made:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.